molecular formula C7H5BrFN3 B3293601 6-Amino-3-bromo-4-fluoro (1H)indazole CAS No. 885520-17-2

6-Amino-3-bromo-4-fluoro (1H)indazole

Cat. No.: B3293601
CAS No.: 885520-17-2
M. Wt: 230.04 g/mol
InChI Key: HFIUNYWQTZKVOA-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-4-fluoro (1H)indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of amino, bromo, and fluoro substituents on the indazole ring enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-bromo-4-fluoro (1H)indazole can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction typically involves the use of hydrazine and a suitable catalyst under controlled conditions to form the indazole ring.

Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . This method provides good to excellent yields with minimal formation of byproducts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-4-fluoro (1H)indazole undergoes various chemical reactions, including:

    Substitution Reactions: The presence of bromo and fluoro substituents makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation and reduction reactions under suitable conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine, transition metal catalysts (e.g., Cu(OAc)2), and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield substituted indazole derivatives, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

6-Amino-3-bromo-4-fluoro (1H)indazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets. The presence of amino, bromo, and fluoro groups enhances its binding affinity to biological receptors.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.

    Material Science:

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-4-fluoro (1H)indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The presence of amino, bromo, and fluoro groups enhances its binding affinity and specificity to target molecules .

Comparison with Similar Compounds

6-Amino-3-bromo-4-fluoro (1H)indazole can be compared with other similar compounds, such as:

The unique combination of amino, bromo, and fluoro substituents in this compound distinguishes it from other indazole derivatives, enhancing its chemical reactivity and biological activity.

Properties

IUPAC Name

3-bromo-4-fluoro-2H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIUNYWQTZKVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293929
Record name 3-Bromo-4-fluoro-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-17-2
Record name 3-Bromo-4-fluoro-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-fluoro-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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